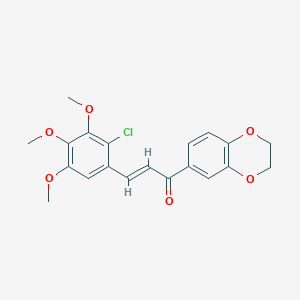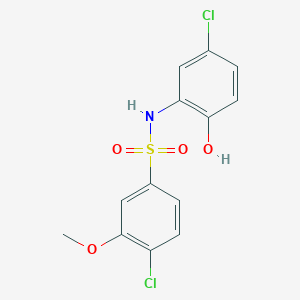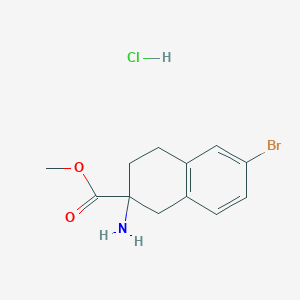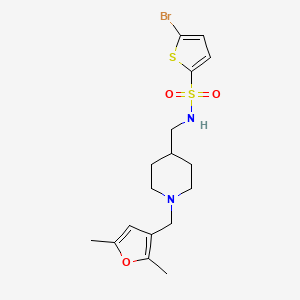![molecular formula C19H21NO5 B2886181 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide CAS No. 1105229-18-2](/img/structure/B2886181.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yloxy), which is a type of aromatic ether, and an acetamide group (N-(2-(3,5-dimethylphenoxy)ethyl)acetamide), which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and acetamide groups would likely contribute significantly to the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the acetamide group might undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and acetamide groups might affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- A group of related acetamides has been synthesized and investigated for their anticonvulsant activity. One such compound showed significant effectiveness in mouse models, suggesting potential applications in epilepsy treatment (Pękala et al., 2011).
- Research on the chemistry and synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals highlights the importance of these groups in synthetic organic chemistry, providing insight into protecting group strategies and selective acylation (Hanessian & Moralioglu, 1972).
Physicochemical Properties and Applications
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds demonstrates the compound's utility in synthesizing materials with potential electronic and optical applications (Lazareva et al., 2017).
- Studies on cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton indicate the relevance of such compounds in developing novel pharmaceuticals or agrochemicals due to their unique structural and functional properties (Hartenstein & Sicker, 1993).
Antioxidant Activities
- The antioxidant activity of new coumarin derivatives showcases the potential of structurally related compounds in mitigating oxidative stress, highlighting their therapeutic prospects in diseases associated with oxidative damage (Kadhum et al., 2011).
Polymorphism and Crystal Shape Effects
- Research on the effects of solvents on polymorphism and shape of mefenamic acid crystals underscores the significance of such studies in drug formulation and development, affecting the bioavailability and therapeutic effectiveness of pharmaceutical compounds (Mudalip et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-7-14(2)9-16(8-13)22-6-5-20-19(21)11-23-15-3-4-17-18(10-15)25-12-24-17/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOJYRTOJECIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2886101.png)



![N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2886109.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2886111.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2886114.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2886116.png)

![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2886121.png)